4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both a piperazine ring and a pyrimidine ring with a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition: The pyrimidine ring can undergo cycloaddition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: Reagents like azides or nitrile oxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while cycloaddition can produce fused ring systems.
Scientific Research Applications
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its site of action.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)pyrimidine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
6-(Trifluoromethyl)pyrimidine: Lacks the piperazine ring, affecting its biological activity.
4-(1-Piperazinyl)-2-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHOCPDMXKZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680951 | |
Record name | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845616-55-9 | |
Record name | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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